3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine is a heterocyclic compound that belongs to the imidazo[1,2-B]pyridazine family. This compound is characterized by the presence of a nitro group at the 3-position and an octyl group at the N-position of the imidazo[1,2-B]pyridazine core. The unique structure of this compound makes it a valuable scaffold in organic synthesis and pharmaceutical chemistry .
Vorbereitungsmethoden
The synthesis of 3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine typically involves the following steps:
Formation of the Imidazo[1,2-B]pyridazine Core: This can be achieved through various synthetic routes, including condensation reactions, multicomponent reactions, and oxidative coupling.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using common nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Attachment of the Octyl Group: The octyl group can be attached through alkylation reactions using octyl halides in the presence of a base.
Industrial production methods for this compound may involve optimized versions of these synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the octyl group.
Common reagents and conditions used in these reactions include nitric acid, sulfuric acid, hydrogen gas, metal hydrides, and octyl halides. Major products formed from these reactions include amino derivatives and substituted imidazo[1,2-B]pyridazines .
Wissenschaftliche Forschungsanwendungen
3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The nitro group and the imidazo[1,2-B]pyridazine core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position and type of substituents.
Pyridazines: These compounds have a similar nitrogen-containing ring but lack the imidazo fusion.
Pyridazinones: These derivatives contain an oxygen atom in the ring and exhibit different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
37990-80-0 |
---|---|
Molekularformel |
C14H21N5O2 |
Molekulargewicht |
291.35 g/mol |
IUPAC-Name |
3-nitro-N-octylimidazo[1,2-b]pyridazin-6-amine |
InChI |
InChI=1S/C14H21N5O2/c1-2-3-4-5-6-7-10-15-12-8-9-13-16-11-14(19(20)21)18(13)17-12/h8-9,11H,2-7,10H2,1H3,(H,15,17) |
InChI-Schlüssel |
ZMSYLDYQZOFXOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNC1=NN2C(=NC=C2[N+](=O)[O-])C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.